Crystal Structure Conformation vs. 2-Benzyl-1H-benzimidazole
The crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole differs fundamentally from the mono-substituted analog 2-benzyl-1H-benzimidazole. The target compound crystallizes in a monoclinic system (space group P21/c) with cell parameters a=0.60272(12) nm, b=1.7059(3) nm, c=1.5257(3) nm, β=91.45(3)°, and volume V=1.5682(5) nm³, whereas the comparator 2-benzyl-1H-benzimidazole adopts an orthorhombic system (space group Pbca) with a=0.93783(6) nm, b=0.97155(6) nm, c=2.49187(16) nm, V=2.2705(2) nm³ [1].
| Evidence Dimension | Crystal system, space group, unit cell volume |
|---|---|
| Target Compound Data | Monoclinic, P21/c, V = 1.5682(5) nm³ |
| Comparator Or Baseline | 2-Benzyl-1H-benzimidazole: Orthorhombic, Pbca, V = 2.2705(2) nm³ |
| Quantified Difference | ΔV = -0.7023 nm³ (target compound has ~31% smaller unit cell volume) |
| Conditions | Single-crystal X-ray diffraction; room temperature |
Why This Matters
The distinct crystal packing and smaller unit cell volume directly impact solid-state stability, solubility, and formulation behavior, which are critical for reproducible experimental outcomes and scalable manufacturing.
- [1] Bei, F.-L., Chen, H.-Q., Yang, X.-J., Lu, L.-D., Wang, X. Synthesis, Crystal Structure and Quantum Chemical Calculation of Benzimidazole Derivatives. Chinese Journal of Synthetic Chemistry, 2009. (Compounds 1 and 2) View Source
